

Technical Guide: Synthesis of 2-Ethyl-oxazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Ethyl-oxazole-5-carbaldehyde

CAS No.: 1126634-01-2

Cat. No.: B3213765

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Executive Summary

The synthesis of **2-ethyl-oxazole-5-carbaldehyde** presents a classic regioselectivity challenge: distinguishing the C4 and C5 positions on the oxazole ring while maintaining the integrity of the C2-ethyl substituent.

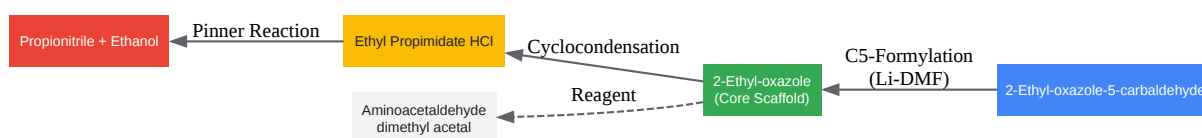
While direct ring closure methods (e.g., Robinson-Gabriel) often yield mixtures or thermodynamically stable isomers, the C5-Lithiation Strategy offers the highest regiocontrol and scalability. This guide prioritizes a modular two-phase approach:

- De Novo Ring Construction: Synthesis of the parent 2-ethyloxazole via the Pinner/Cornforth-style imidate route.
- Regioselective Functionalization: Direct C5-formylation via lithiation-trapping.

Retrosynthetic Analysis

The logical disconnection relies on the inherent acidity of the C5-proton in 2-substituted oxazoles (

). This allows for a "late-stage functionalization" approach, avoiding the need to carry a sensitive aldehyde group through harsh cyclization conditions.



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Figure 1: Retrosynthetic logic prioritizing the stability of the oxazole core before aldehyde introduction.

Phase I: Synthesis of 2-Ethyl-oxazole

Objective: Construct the oxazole ring with the ethyl group fixed at the C2 position. Method: Condensation of ethyl propimide with aminoacetaldehyde dimethyl acetal followed by acid-mediated cyclization.

Mechanism & Rationale

Direct reaction of propionamide with

-haloketones (Hantzsch synthesis) typically yields 2,4-disubstituted oxazoles. To secure the 2-ethyl-5-unsubstituted core, we utilize the imide route.

- Pinner Reaction: Propionitrile is activated by HCl in ethanol to form the imide ester.
- Amidine Formation: The imide reacts with the amine of the acetal.
- Cyclodehydration: Acid treatment cleaves the acetal and dehydrates the intermediate to close the aromatic ring.

Experimental Protocol

Step A: Ethyl Propimide Hydrochloride

- Setup: A 500 mL 3-neck round-bottom flask (RBF) equipped with a gas inlet tube and a drying tube (CaCl₂).
- Reagents: Charge Propionitrile (55.0 g, 1.0 mol) and absolute Ethanol (46.0 g, 1.0 mol) into the flask. Cool to 0°C in an ice/salt bath.
- Reaction: Bubble dry HCl gas through the solution for 2–3 hours until saturation (weight gain ~36-40 g).
- Crystallization: Seal the flask and store at 4°C for 24–48 hours. The mixture will solidify into a crystalline mass.
- Workup: Triturate the solid with anhydrous diethyl ether (200 mL) to remove excess HCl/nitrile. Filter rapidly (hygroscopic!) and dry under vacuum.
 - Yield Target: >85% (White crystalline solid).[1]

Step B: 2-Ethyloxazole Formation

- Condensation: In a 1 L RBF, dissolve Ethyl propimidate HCl (137.5 g, 1.0 mol) in dry Methanol (400 mL). Add Aminoacetaldehyde dimethyl acetal (105.1 g, 1.0 mol) dropwise at 0°C. Stir at room temperature (RT) for 12 hours.
- Cyclization: Evaporate the methanol to leave a viscous oil (the amidine intermediate). Add Sulfuric Acid (conc. H₂SO₄, 300 mL) dropwise to the oil at 0°C (Exothermic!).
- Heating: Heat the mixture to 90°C for 1 hour to drive the elimination of methanol/water and aromatization.
- Workup: Pour the dark reaction mixture onto crushed ice (1 kg). Neutralize carefully with NaOH (aq) or Na₂CO₃ to pH 8–9.
- Extraction: Extract with Dichloromethane (DCM) (mL). Dry organics over MgSO₄. [2]
- Purification: Fractional distillation at atmospheric pressure.

- Boiling Point: ~118–120°C.
- Yield Target: 60–70%.

Phase II: Regioselective C5-Formylation

Objective: Install the aldehyde functionality specifically at C5. Method: Lithiation-Trapping (Vilsmeier-Haack is often too sluggish for simple alkyl-oxazoles; Lithiation is quantitative).

Critical Process Parameters (CPP)

- Temperature: Must be maintained below -60°C during lithiation to prevent ring opening (isocyanide formation).
- Reagent Quality: n-BuLi must be titrated. THF must be anhydrous/degassed.

Experimental Protocol

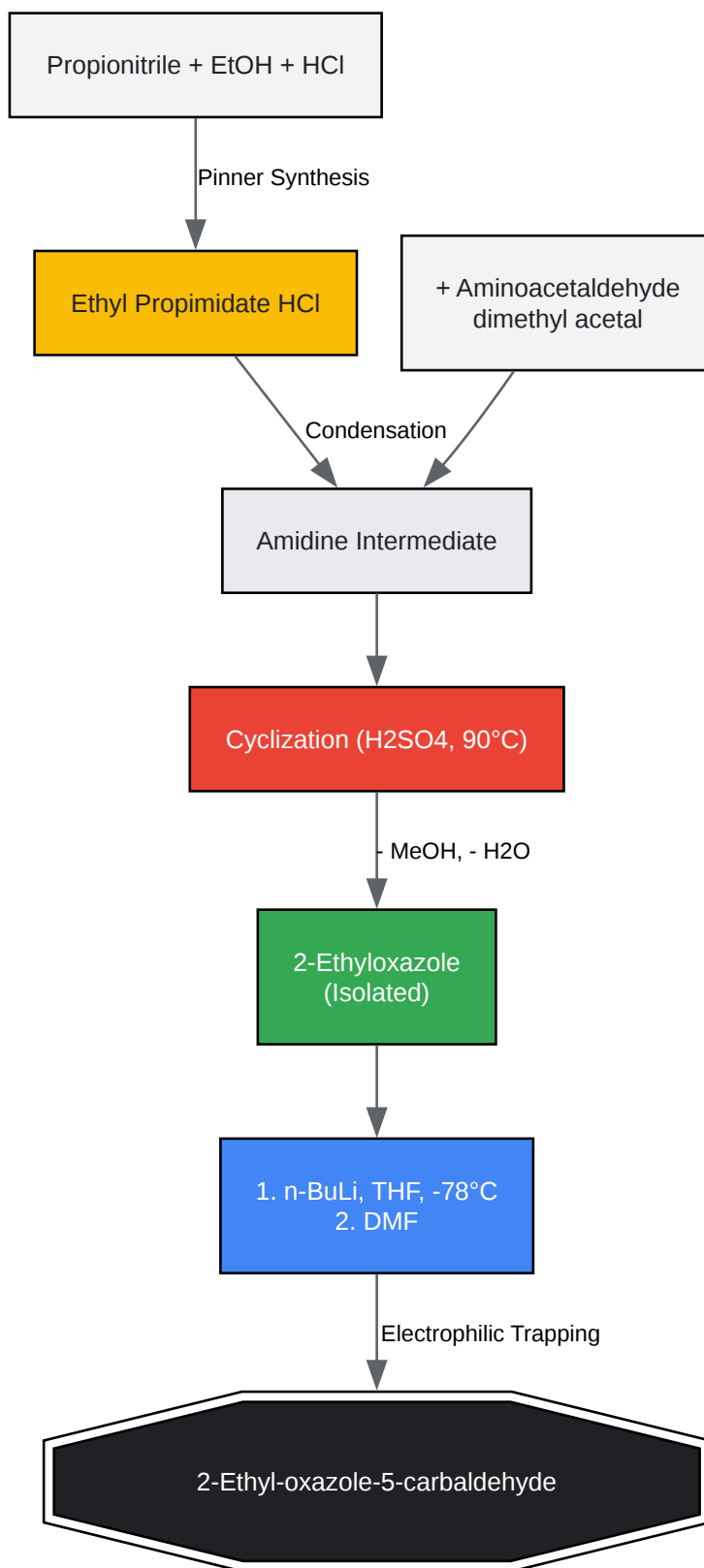
- Setup: Flame-dried 250 mL 3-neck RBF under Argon atmosphere.
- Solvation: Dissolve 2-Ethylloxazole (9.7 g, 100 mmol) in anhydrous THF (100 mL).
- Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 20 minutes.
 - Observation: The solution typically turns yellow/orange, indicating the formation of the 2-ethyl-5-lithiooxazole species.
 - Hold: Stir at -78°C for 45 minutes.
- Formylation: Add anhydrous DMF (Dimethylformamide, 11.6 mL, 150 mmol) dropwise.
 - Note: Maintain temperature below -70°C during addition.[2]
- Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution (50 mL).
- Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine (

).^{[1][3]} Dry over Na₂SO₄.^{[1][4]}

- Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 8:2).
 - Product: **2-Ethyl-oxazole-5-carbaldehyde**.
 - Appearance: Pale yellow oil or low-melting solid.

Reaction Pathway Visualization



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Figure 2: Step-by-step synthetic workflow from commodity chemicals to final aldehyde.

Analytical Data Summary

Compound	¹ H NMR (CDCl ₃ , 400 MHz) Diagnostic Signals
2-Ethylloxazole	7.58 (d, 1H, H5), 7.02 (d, 1H, H4), 2.78 (q, 2H, Et), 1.35 (t, 3H, Et)
2-Ethyl-oxazole-5-carbaldehyde	9.85 (s, 1H, CHO), 7.75 (s, 1H, H4), 2.85 (q, 2H), 1.38 (t, 3H)

Note on Regiochemistry: The disappearance of the C5 proton (

7.58) and the retention of the C4 proton (singlet, typically shifted downfield to ~7.75 ppm due to the carbonyl) confirms the 5-substitution.

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